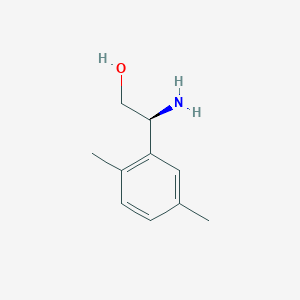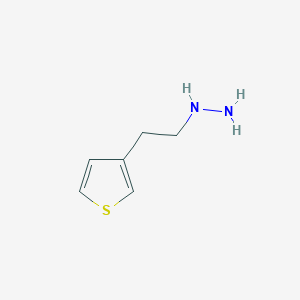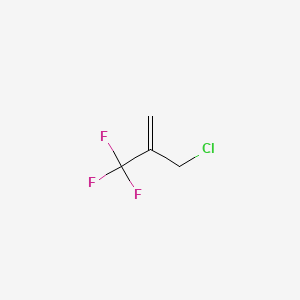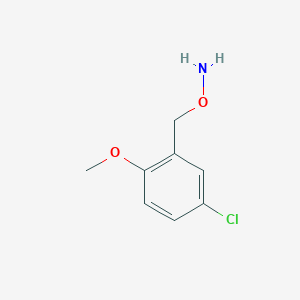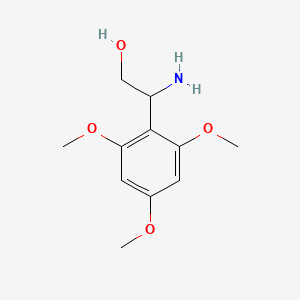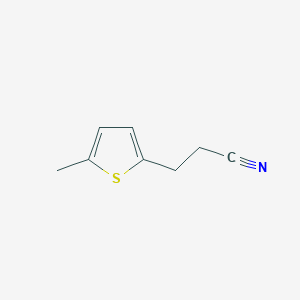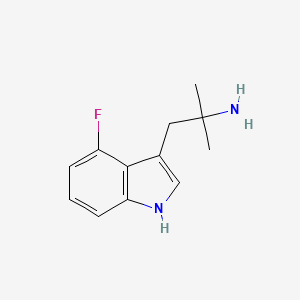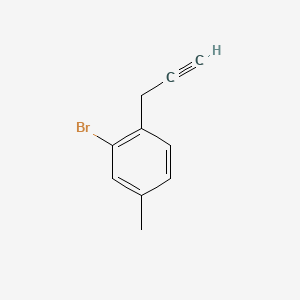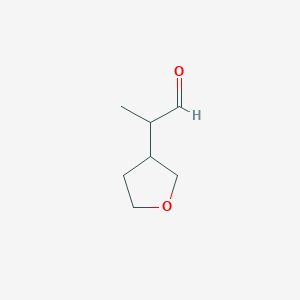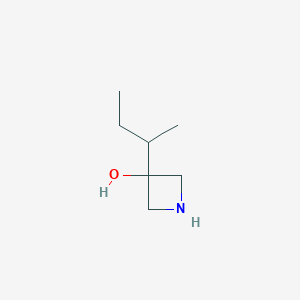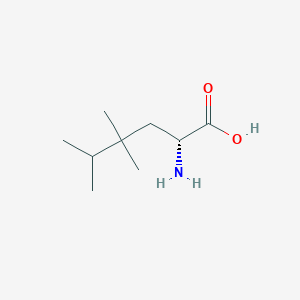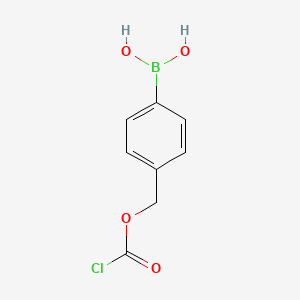
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) and methanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique properties allow for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid moiety to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorocarbonyl group can also participate in various substitution reactions, depending on the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic Acid: Similar structure but with a methoxycarbonyl group instead of a chlorocarbonyl group.
4-Ethoxycarbonylphenylboronic Acid: Contains an ethoxycarbonyl group.
[4-(Chlorocarbonyl)phenyl]boronic Acid: Lacks the oxy-methyl linkage.
Uniqueness
(4-(((Chlorocarbonyl)oxy)methyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a chlorocarbonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C8H8BClO4 |
|---|---|
Molecular Weight |
214.41 g/mol |
IUPAC Name |
[4-(carbonochloridoyloxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BClO4/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2 |
InChI Key |
HKDDJRBMLRCZQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(=O)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
